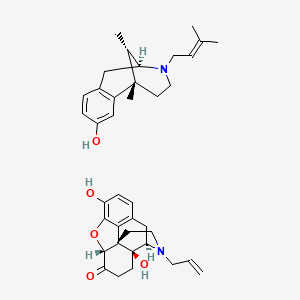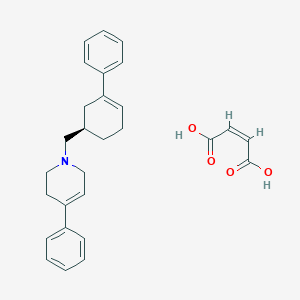
2-Octylamine hydrochloride, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octylamine hydrochloride, (-)- is a chemical compound with the molecular formula C₈H₁₉N·HCl. It is a derivative of octylamine, which is an aliphatic amine. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Octylamine hydrochloride, (-)- can be synthesized through the reaction of octylamine with hydrochloric acid. The reaction typically involves dissolving octylamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of 2-Octylamine hydrochloride, (-)- as a precipitate.
Industrial Production Methods
In industrial settings, the production of 2-Octylamine hydrochloride, (-)- follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octylamine hydrochloride, (-)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Primary amines.
Substitution: Alkylated amines.
Applications De Recherche Scientifique
2-Octylamine hydrochloride, (-)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Octylamine hydrochloride, (-)- involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This property makes it useful in various synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octylamine: The parent compound of 2-Octylamine hydrochloride, (-)-.
Decylamine: Another aliphatic amine with similar properties.
Hexylamine: A shorter-chain aliphatic amine.
Uniqueness
2-Octylamine hydrochloride, (-)- is unique due to its specific chain length and the presence of the hydrochloride group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
68889-60-1 |
|---|---|
Formule moléculaire |
C8H20ClN |
Poids moléculaire |
165.70 g/mol |
Nom IUPAC |
(2R)-octan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-3-4-5-6-7-8(2)9;/h8H,3-7,9H2,1-2H3;1H/t8-;/m1./s1 |
Clé InChI |
AXTDZHQPXGKMIB-DDWIOCJRSA-N |
SMILES isomérique |
CCCCCC[C@@H](C)N.Cl |
SMILES canonique |
CCCCCCC(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


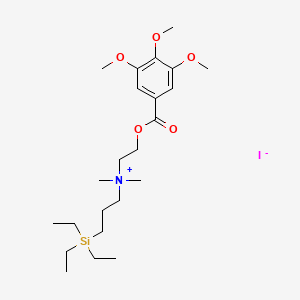
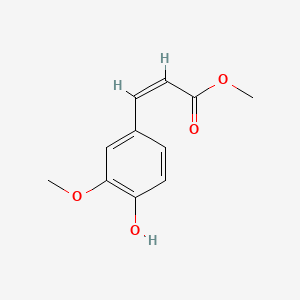

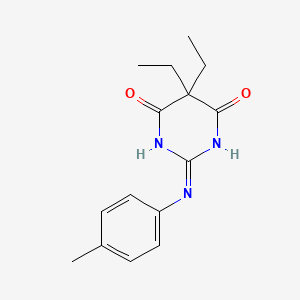
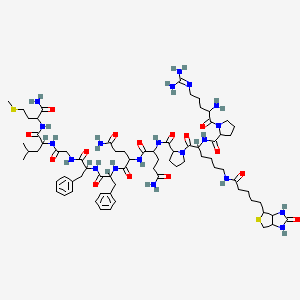
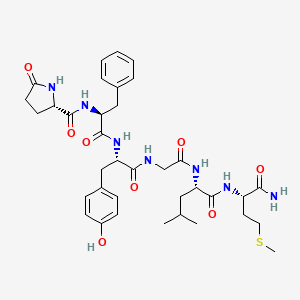
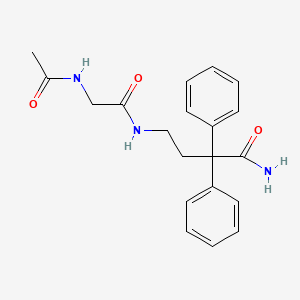
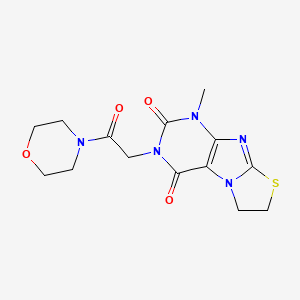


![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)
